molecular formula C24H22N2O B14606558 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole CAS No. 60627-91-0

1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole

Cat. No.: B14606558
CAS No.: 60627-91-0
M. Wt: 354.4 g/mol
InChI Key: INGJWBUHJRHOSZ-UHFFFAOYSA-N
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Description

1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes a methyl group at position 1, phenyl groups at positions 3 and 5, and a 1-phenylethoxy group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

    Substitution: The phenyl and 1-phenylethoxy groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is not well-documented. based on its structural features, it is likely to interact with specific molecular targets such as enzymes or receptors. The phenyl and 1-phenylethoxy groups may enhance its binding affinity to hydrophobic pockets in target proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,5-diphenylpyrazole: Lacks the 1-phenylethoxy group, which may result in different biological activities and binding properties.

    4-Methoxy-1-phenylpyrazole: Contains a methoxy group instead of the 1-phenylethoxy group, leading to variations in its chemical reactivity and biological effects.

    4-Ethoxy-1-phenylpyrazole: Similar to 4-methoxy-1-phenylpyrazole but with an ethoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

60627-91-0

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

1-methyl-3,5-diphenyl-4-(1-phenylethoxy)pyrazole

InChI

InChI=1S/C24H22N2O/c1-18(19-12-6-3-7-13-19)27-24-22(20-14-8-4-9-15-20)25-26(2)23(24)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

INGJWBUHJRHOSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(N(N=C2C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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